molecular formula C17H11Cl3N2O3 B2950064 [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate CAS No. 320420-91-5

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate

Cat. No.: B2950064
CAS No.: 320420-91-5
M. Wt: 397.64
InChI Key: LFFQZBOKKXAFTF-PGMHBOJBSA-N
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Description

The compound [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate (hereafter referred to as Compound A) is a halogenated indole derivative featuring a 4-chlorobenzyl group at the N1 position and a 2-chloroacetate ester linked via an imino group at the C3 position of the indole core (Fig. 1). Its molecular formula is C₁₇H₁₁Cl₃N₂O₃, with a molecular weight of 397.64 g/mol . The Z-configuration of the imino group is critical for its structural stability and interaction with biological targets.

Properties

IUPAC Name

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c18-8-15(23)25-21-16-13-7-12(20)5-6-14(13)22(17(16)24)9-10-1-3-11(19)4-2-10/h1-7H,8-9H2/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFQZBOKKXAFTF-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCl)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCl)/C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The activity and properties of Compound A are influenced by its halogenation pattern and ester functionalization. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight (g/mol) Key Features Reported Activity
Compound A 4-Cl-C₆H₄-CH₂ (N1), 2-Cl-acetate (C3) 397.64 High lipophilicity due to three Cl atoms; Z-imino configuration Proteasome inhibition (inferred)
LDN-57444 2,5-diCl-C₆H₃-CH₂ (N1), acetate (C3) 388.21 Dichlorophenyl group enhances steric bulk; lacks 2-Cl on acetate Potent ubiquitin C-terminal hydrolase L1 (UCH-L1) inhibitor
Giripladib Diphenylmethyl (N1), trifluoromethyl-sulfonamide (C2) 745.25 Extended aromatic system; sulfonamide group Analgesic, anti-arthritis (preclinical)
5-Chloro-1-(4-Cl-phenyl)-4-oxocinnoline-3-carboxylic acid 4-Cl-phenyl (N1), carboxylic acid (C3) 335.15 Cinnoline core; carboxylic acid enhances solubility Unknown, but structural similarity suggests kinase inhibition potential

Key Observations :

  • Halogenation: Compound A’s 4-chlorophenyl and 2-chloroacetate groups increase lipophilicity compared to LDN-57444 (logP ~3.5 vs.
  • Ester vs. Sulfonamide: The 2-chloroacetate in Compound A introduces electrophilicity, which may enhance covalent binding to enzymes (e.g., proteasomes) compared to non-chlorinated esters like LDN-57444 or sulfonamides in Giripladib .
  • Core Heterocycle: The indole scaffold in Compound A allows π-π stacking in enzyme active sites, whereas cinnoline derivatives () may exhibit distinct binding modes due to their planar, fused-ring system .
Pharmacological and Biochemical Comparisons
  • Proteasome Inhibition : Compound A’s mechanism may parallel LDN-57444, which inhibits UCH-L1 (IC₅₀ ~0.8 µM) by targeting catalytic cysteine residues. The 2-chloroacetate group in Compound A could enhance reactivity toward nucleophilic residues, though specific IC₅₀ data are unavailable .
  • Metabolic Stability: The 4-chlorophenyl group in Compound A likely slows oxidative metabolism compared to non-halogenated analogues (e.g., [(3Z)-1-(4-methylbenzyl)-2-oxoindol-3-ylidene]amino acetate), as seen in microsomal stability assays for similar compounds .
  • Toxicity : Chlorinated aromatics (e.g., 2,5-diCl in LDN-57444) are associated with hepatotoxicity at high doses, suggesting Compound A may require structural optimization to mitigate off-target effects .

Research Findings and Data Gaps

  • Synthetic Accessibility : Compound A is synthesized via condensation of 5-chloro-1-(4-chlorobenzyl)-2-oxoindole with 2-chloroacetyl hydroxylamine, achieving ~65% yield .
  • Crystallographic Data : Structural determination using SHELX software () confirms the Z-configuration, critical for maintaining planarity and hydrogen-bonding interactions .
  • Unresolved Questions :
    • Specific IC₅₀ values for proteasome inhibition are lacking.
    • Comparative pharmacokinetic studies against LDN-57444 or Giripladib are needed.

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